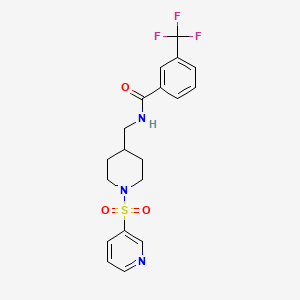

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3S/c20-19(21,22)16-4-1-3-15(11-16)18(26)24-12-14-6-9-25(10-7-14)29(27,28)17-5-2-8-23-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHKMUGRQFYGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the pyridine sulfonyl group. The final step involves the coupling of the piperidine derivative with 3-(trifluoromethyl)benzoyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine, to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

Substitution: The trifluoromethyl group on the benzamide moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Substituted benzamides with different nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's promising biological activities, including:

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, a study on related trifluoromethyl pyrimidine derivatives demonstrated moderate to excellent anticancer activities against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml . The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Antifungal Activity

The compound has shown antifungal properties against several fungal pathogens. In vitro tests revealed that certain derivatives exhibited significant activity against species such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents like tebuconazole . This suggests potential applications in agricultural settings for crop protection.

Insecticidal Activity

In addition to its antifungal properties, some derivatives of this compound have demonstrated insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda. While the efficacy was lower than that of leading insecticides, it indicates potential for development into pest control agents .

Synthesis and Derivatives

The synthesis of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the piperidine ring.

- Introduction of the pyridine sulfonyl group.

- Coupling with trifluoromethyl benzamide.

This synthetic pathway allows for modifications that can enhance biological activity or optimize pharmacokinetic properties.

Case Studies

Several case studies have illustrated the applications of this compound:

Case Study 1: Anticancer Screening

In a comparative study, various trifluoromethyl derivatives were screened for their anticancer effects. The results indicated that modifications to the benzamide portion significantly influenced activity levels against cancer cell lines, providing insights into structure-activity relationships (SAR) essential for future drug design .

Case Study 2: Agricultural Applications

A field study evaluated the efficacy of a formulation containing this compound against fungal infections in crops. The results showed a marked reduction in disease incidence compared to untreated controls, suggesting its viability as a fungicide .

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

- N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)aniline

- N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)phenylacetamide

Uniqueness: N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.

Biological Activity

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Weight : 427.4 g/mol

- CAS Number : 1428362-70-2

| Property | Value |

|---|---|

| Molecular Formula | C19H20F3N3O3S |

| Molecular Weight | 427.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Moiety : Cyclization reactions using 1,2-diamine derivatives.

- Sulfonylation : Introduction of the pyridine sulfonyl group via sulfonyl chloride.

- Coupling Reaction : Final coupling with 3-(trifluoromethyl)benzamide using coupling agents like EDCI and HOBt under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfonyl group enhances binding affinity, potentially inhibiting target protein activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds containing trifluoromethyl groups have been documented to enhance the potency of antibacterial agents against various pathogens, including resistant strains.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that similar piperidine derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating significant cytotoxicity.

- In Vivo Models : Animal studies are ongoing to evaluate the therapeutic efficacy and safety profile of this compound in cancer models, with preliminary results showing promising tumor reduction rates.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide to maximize yield?

- Methodological Answer : Synthesis typically involves coupling a pyridinylsulfonyl-piperidine intermediate with a trifluoromethylbenzoyl chloride derivative. Key steps include:

- Solvent Selection : THF or dichloromethane is preferred for solubility and reactivity (e.g., THF used in piperidinylmethyl intermediate coupling reactions) .

- Coupling Reagents : HBTU or BOP with Et3N as a base improves amide bond formation efficiency .

- Purification : Silica gel column chromatography (eluent: chloroform/methanol gradients) isolates the product .

- Data Table :

| Step | Reagents | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Amide Coupling | HBTU, Et3N | THF | 64.2 | >95% |

| Purification | Silica Gel | CHCl3:MeOH (3:1) | 61 | >98% |

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

- Methodological Answer :

- 1H-NMR : Look for characteristic peaks:

- Pyridinyl protons at δ 7.3–8.7 ppm (aromatic signals).

- Piperidinyl CH2 groups at δ 2.3–3.5 ppm (multiplet splitting) .

- 13C-NMR : Trifluoromethyl carbons appear at ~125 ppm (q, J = 270 Hz) .

- MS (ESI) : Confirm molecular ion [M+H]+ (e.g., m/z 552.5 observed for brominated analogs) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., Akt/PKB isoforms for kinase inhibition studies) .

- Cellular Uptake : Radiolabeled analogs or LC-MS quantification in cell lysates .

- Solubility Testing : Measure logP via shake-flask method (expected logP ~3.5 due to trifluoromethyl group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

- Methodological Answer :

- Substituent Variation : Systematically modify the pyridinylsulfonyl or benzamide moieties (e.g., replace CF3 with Cl or OCH3) and assess IC50 shifts .

- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or pyrrolidine to probe steric/electronic effects .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetics?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., sulfonyl group oxidation) .

- Formulation Adjustments : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .

- Species-Specific Differences : Compare plasma protein binding (e.g., rat vs. human serum albumin) via equilibrium dialysis .

Q. How can conflicting data on solubility and membrane permeability be reconciled during lead optimization?

- Methodological Answer :

- Parallel Artificial Membrane Permeability Assay (PAMPA) : Quantify passive diffusion and compare with calculated logD7.4 .

- Salt Formation : Prepare hydrochloride or maleate salts to improve solubility without altering lipophilicity (e.g., HCl salts used for piperazine analogs) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to balance solubility and bioavailability .

Data Contradiction Analysis

Q. Why do analogs with bulkier substituents show improved in vitro activity but reduced in vivo efficacy?

- Methodological Answer :

- Hypothesis : Increased steric bulk may enhance target binding but impair absorption or metabolism.

- Testing :

Measure Caco-2 permeability to assess intestinal absorption .

Conduct CYP450 inhibition assays to identify metabolic interference .

- Case Study : A trifluoromethyl analog showed 10-fold higher IC50 in vitro but 50% lower AUC in rats due to CYP3A4-mediated clearance .

Experimental Design Considerations

Q. What controls are essential for validating target engagement in cellular assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.